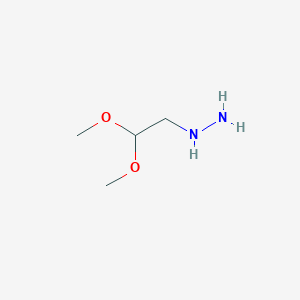
(2,2-Dimethoxyethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxyethyl)hydrazine is an organic compound with the molecular formula C4H12N2O2 It is a derivative of hydrazine, characterized by the presence of two methoxy groups attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)hydrazine typically involves the reaction of ethyl hydrazine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: (2,2-Dimethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, replacing one of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields simpler hydrazine derivatives.
Substitution: Results in various substituted hydrazine compounds.
科学研究应用
(2,2-Dimethoxyethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of (2,2-Dimethoxyethyl)hydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter biological activity. The pathways involved include nucleophilic addition and substitution reactions, which can result in the formation of stable adducts.
相似化合物的比较
Hydrazine: A simpler derivative with broader applications but higher toxicity.
Dimethylhydrazine: Similar in structure but with different reactivity and applications.
Methoxyethylhydrazine: Shares the methoxy group but differs in the position and number of substituents.
Uniqueness: (2,2-Dimethoxyethyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its dual methoxy groups provide steric hindrance and electronic effects that differentiate it from other hydrazine derivatives.
属性
分子式 |
C4H12N2O2 |
|---|---|
分子量 |
120.15 g/mol |
IUPAC 名称 |
2,2-dimethoxyethylhydrazine |
InChI |
InChI=1S/C4H12N2O2/c1-7-4(8-2)3-6-5/h4,6H,3,5H2,1-2H3 |
InChI 键 |
ITWNEQUUZKYVFR-UHFFFAOYSA-N |
规范 SMILES |
COC(CNN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



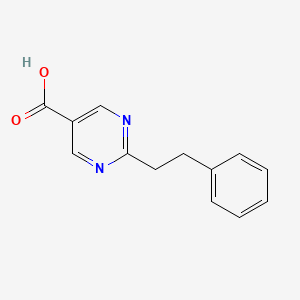
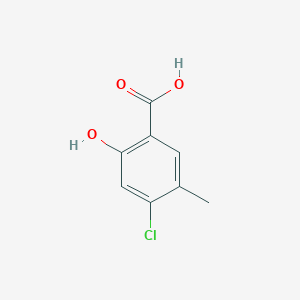
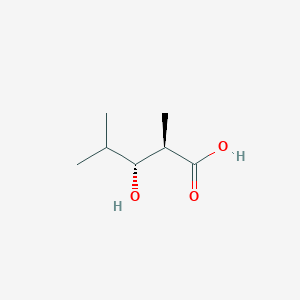
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)

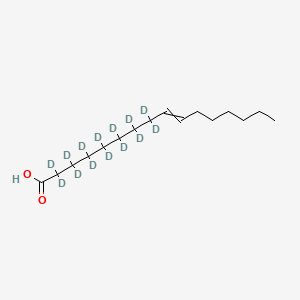
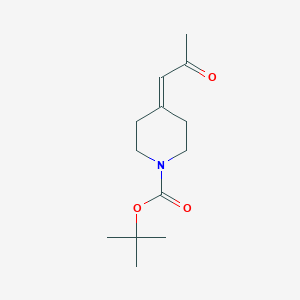
![4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11722738.png)
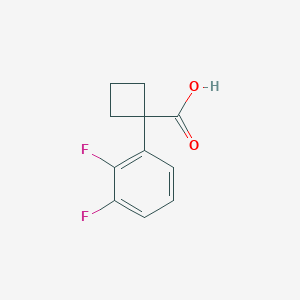
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)

![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)

